molecular formula C25H21N5O2 B2749747 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 852451-23-1

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2749747
CAS No.: 852451-23-1
M. Wt: 423.476
InChI Key: KLUYEGABAIAEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and kinase research. Its core structure is based on a pyrazolopyrimidinone scaffold, a privileged chemotype known for its ability to act as a potent kinase inhibitor by competitively binding to the ATP-binding site of various enzymes. This specific analog is designed to probe the structure-activity relationships of kinase inhibition, with potential applications in oncological research targeting aberrant signaling pathways. The naphthalen-1-yl acetamide moiety is a key structural feature that likely enhances binding affinity and selectivity for specific kinase targets, making this compound a valuable tool for investigating cellular proliferation and survival mechanisms. Researchers utilize this compound in biochemical assays and cell-based studies to elucidate novel therapeutic targets and to serve as a lead structure for the development of more potent and selective pharmacological agents. Its primary research value lies in its utility as a chemical probe for deciphering complex kinase-driven biological processes and for validating new targets in diseases such as cancer and inflammatory disorders.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-16-10-11-19(12-17(16)2)30-24-21(13-27-30)25(32)29(15-26-24)14-23(31)28-22-9-5-7-18-6-3-4-8-20(18)22/h3-13,15H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUYEGABAIAEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a naphthalen-1-yl acetamide moiety. The synthesis typically involves multi-step organic reactions, including cyclization and acylation processes.

Synthetic Route Overview

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
  • Substitution Reactions : The introduction of the 3,4-dimethylphenyl and naphthalen-1-yl groups is facilitated through Friedel-Crafts acylation or similar methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant activity against various cancer cell lines.

CompoundCancer TypeIC50 (µM)Mechanism of Action
1cLeukaemia0.0034PI3Kδ inhibition
PYZ37Melanoma0.2COX-II inhibition
PYZ46Non-small cell lung cancer0.09Apoptosis induction

The compound 1c demonstrated broad-spectrum anticancer activity with selectivity ratios ranging from 0.7 to 39 across nine cancerous subpanels tested by the National Cancer Institute (NCI) .

Anti-inflammatory Activity

Compounds in the pyrazolo[3,4-d]pyrimidine class have been explored for their anti-inflammatory properties. For example:

  • PYZ3 exhibited an IC50 value of 0.011 µM against COX-II protein, indicating strong anti-inflammatory potential .

The mechanism of action for this class of compounds often involves:

  • Enzyme Inhibition : Binding to active sites on enzymes such as COX-II or PI3Kδ.
  • Cell Cycle Arrest : Inducing apoptosis and affecting cell cycle progression at specific phases (e.g., S phase or G2/M phase) .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study on PYZ37 : This compound was found to be two-fold more potent than Celecoxib against COX-II with an IC50 of 0.2 µM .
  • Case Study on Compound 1c : Displayed significant anticancer activity against leukaemia cells, leading to increased apoptosis and necrosis percentages in treated cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Key Properties Reference
Target Compound : 2-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide Pyrazolo[3,4-d]pyrimidinone - 3,4-Dimethylphenyl (position 1)
- Naphthalen-1-yl acetamide (position 5)
High lipophilicity (logP ~4.2 estimated); potential for CNS penetration due to naphthyl group.
Analog 1 : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidinone + chromenone - Fluorophenyl groups
- Chromenone moiety
Higher molecular weight (571.2 g/mol); MP: 302–304°C; likely targets topoisomerases or kinases.
Analog 2 : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidinone - 4-Fluorophenyl (position 1)
- 3-Methoxyphenyl acetamide (position 5)
Improved aqueous solubility (methoxy group); reduced logP (~2.8).
Analog 3 : 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidinone + chromenone - Amino and methyl groups (position 4)
- Fluorophenyl substituents
Enhanced hydrogen-bonding capacity (amino group); MP: ~250°C (decomposes).
Analog 4 : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine - Chlorophenyl and phenylacetamide groups Electron-withdrawing Cl may enhance metabolic stability; moderate solubility in DMF.

Structural and Functional Insights

  • Lipophilicity and Solubility : The target compound’s 3,4-dimethylphenyl and naphthyl groups confer higher lipophilicity compared to analogs with fluorophenyl or methoxyphenyl substituents (e.g., Analog 2). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Synthetic Routes : Analog 1 and the target compound likely share synthetic pathways involving Suzuki-Miyaura coupling (evidenced by palladium catalysts in Example 33 ). However, the naphthyl acetamide moiety may require additional steps for regioselective coupling.
  • Biological Activity: Chromenone-containing analogs (e.g., Analog 1, Analog 3) exhibit activity against kinases (e.g., VEGF-R2) or topoisomerases due to planar aromatic systems . The target compound’s naphthyl group may mimic chromenone’s π-stacking but lacks the keto-oxygen critical for metal chelation.

Research Findings and Limitations

  • Thermal Stability : Analog 1’s high melting point (302–304°C) suggests strong crystalline packing, whereas the target compound’s stability is unconfirmed but likely lower due to bulky naphthyl substitution .
  • Bioavailability : The naphthyl group in the target compound may increase plasma protein binding, reducing free drug concentration compared to smaller substituents in Analog 2 .
  • Synthetic Challenges: highlights difficulties in regioselective N-alkylation of pyrazolo-pyrimidinones, which may apply to the target compound’s synthesis .

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, starting with pyrazole derivatives and proceeding through cyclization and functionalization. Critical factors include:

  • Reaction Conditions : Temperature (e.g., 80–100°C for cyclization), solvent choice (ethanol, DMSO, or dichloromethane), and catalysts (triethylamine or palladium-based catalysts) .
  • Purification : Column chromatography or recrystallization to isolate the final product .
Parameter Optimal Conditions Impact on Yield
SolventEthanol (polar aprotic)Enhances cyclization
CatalystTriethylamineReduces side reactions
Temperature80–100°CBalances reaction rate

Q. How is the molecular structure of this compound characterized?

Structural validation relies on:

  • NMR Spectroscopy : Confirms proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : Determines molecular weight (e.g., m/z 450–460 for parent ion) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (if crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy-efficient routes .
  • Molecular Docking : Screens potential targets (e.g., protein kinases) by simulating binding affinities .
  • In Silico ADMET : Estimates pharmacokinetic properties (e.g., bioavailability, toxicity) to prioritize derivatives .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies (e.g., variable IC50 values in anticancer assays) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Structural Analogues : Compare activity of derivatives (e.g., 3-chlorophenyl vs. naphthyl substituents) to identify SAR trends .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT assay at 24–72 hours) .
Study Reported Activity Key Variables
Apoptosis induction (IC50 = 5 μM)MCF-7 cells, 48h
No cytotoxicity (IC50 > 50 μM)HEK-293 cells, 24h

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

  • Functional Group Replacement : Substitute the naphthyl group with fluorinated or methoxy groups to alter hydrophobicity .
  • Side Chain Elongation : Introduce polyethylene glycol (PEG) linkers to improve solubility and reduce hepatic toxicity .
  • Proteomics Profiling : Use kinome-wide screening to identify off-target kinase interactions .

Methodological Guidance

Q. What analytical techniques ensure purity and stability during long-term storage?

  • HPLC : Monitor degradation products (e.g., column: C18, mobile phase: acetonitrile/water) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robust storage) .
  • Lyophilization : Stabilize the compound as a powder at -20°C under inert gas .

Q. How do reaction mechanisms differ when synthesizing analogues with substituted aryl groups?

  • Electrophilic Substitution : Chlorophenyl groups increase electron-withdrawing effects, accelerating cyclization .
  • Steric Hindrance : Bulky substituents (e.g., 3,4-dimethylphenyl) may require higher temperatures or Lewis acid catalysts (e.g., ZnCl2) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

  • Tumor Microenvironment Variability : Hypoxia or pH differences alter compound permeability .
  • Metabolic Stability : Hepatic cytochrome P450 enzymes may deactivate the compound in vivo .
  • Resistance Mechanisms : Overexpression of efflux pumps (e.g., P-glycoprotein) in certain cell lines .

Future Research Directions

Q. What interdisciplinary approaches could accelerate the development of this compound?

  • CRISPR-Cas9 Screening : Identify genetic vulnerabilities in cancer cells to optimize target engagement .
  • Microfluidics Synthesis : Scale up production while maintaining reaction control (e.g., droplet-based platforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.